molecular formula C25H35N5O7 B1665354 Plicacetin CAS No. 43043-15-8

Plicacetin

货号: B1665354
CAS 编号: 43043-15-8
分子量: 517.6 g/mol
InChI 键: NFOMJDXALJABQF-SIPWQYCSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

科学研究应用

Plicacetin is a nucleoside antibiotic with antibacterial activity against Gram-positive bacteria, including Mycobacterium tuberculosis . Research has demonstrated its antimicrobial properties against drug-resistant bacteria and fungal phytopathogens .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against drug-resistant bacteria and phytopathogenic fungi . It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Fusarium oxysporum, Alternaria brassicicola, Fusarium solani, and Bacillus subtilis .

In vitro analysis shows that metabolites of Streptomyces sp. SP5, from which this compound is derived, possess antimicrobial capabilities . this compound is more effective against Gram-positive bacteria compared to fungal phytopathogens .

Minimum Inhibitory Concentration (MIC) Values

MicroorganismMIC Value (µg/ml)
MRSA3.8
Bacillus subtilis3.8
Fusarium oxysporum3.8
Alternaria brassicicola3.8
VRE15.6
Fusarium solani15.6

These MIC values indicate the concentration of this compound required to inhibit the growth of the tested microorganisms .

Chemical Synthesis

This compound, along with other members of the amicetin family, has been synthesized chemically . These compounds exhibit antibiotic activities against Gram-positive bacteria, including strains of Mycobacterium tuberculosis . Chemical synthesis allows for the production of disaccharide congeners of the amicetin family, facilitating further research and potential drug development .

Source and Production

This compound can be isolated from Streptomyces species . Streptomyces rochei is a marine-derived actinomycete that produces this compound, along with other related compounds . Fermentation processes can be used to acquire this compound from these microbial sources .

常见问题

Basic Research Questions

Q. How can researchers design experiments to validate the synthetic pathway of Plicacetin while ensuring reproducibility?

  • Methodological Answer : Begin by replicating existing synthesis protocols from peer-reviewed literature, ensuring all reagents, catalysts, and reaction conditions (temperature, solvent purity, inert atmosphere) are meticulously documented . Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to verify intermediate and final product purity. Include a stepwise comparison table (e.g., yield percentages, reaction times) against published data to identify deviations . For novel synthetic routes, apply Design of Experiments (DoE) principles to optimize variables like stoichiometry and pH .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural fidelity in different polymorphic forms?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Use differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions. Cross-validate results with computational chemistry tools (e.g., density functional theory) to model vibrational spectra and electronic properties . Tabulate spectral data (e.g., λmax, melting points) against literature benchmarks to detect anomalies .

Advanced Research Questions

Q. How should researchers resolve contradictory data in this compound’s reported pharmacological activity across in vitro and in vivo models?

  • Methodological Answer : Conduct a systematic analysis of variables such as assay conditions (e.g., cell line viability, serum concentration), dosing regimens, and model organism genetics . Use meta-analysis frameworks to quantify effect sizes and heterogeneity indices. For example, if this compound shows anti-inflammatory effects in murine models but not in human cell lines, compare receptor-binding affinities across species via molecular docking simulations . Publish negative results with raw datasets to mitigate publication bias .

Q. What strategies can mitigate batch-to-batch variability in this compound’s bioactivity during large-scale synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting bioactivity. Use accelerated stability studies (e.g., ICH guidelines) to assess degradation products under stress conditions (heat, humidity). Correlate impurity profiles (via LC-MS) with bioassay results (e.g., IC50 values) to establish acceptance criteria for key intermediates . Share batch records and analytical methods in supplementary materials to enable replication .

Q. How can researchers integrate contradictory findings from this compound’s pharmacokinetic studies into a cohesive mechanistic hypothesis?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to map conflicting data (e.g., bioavailability vs. plasma half-life) onto technical or biological trade-offs . For instance, if this compound exhibits low oral bioavailability but high target engagement, investigate prodrug formulations or alternative delivery routes (nanoparticle encapsulation). Validate hypotheses using physiologically based pharmacokinetic (PBPK) modeling .

Q. Methodological Frameworks for this compound Research

Q. What PICOT elements should guide clinical translation studies for this compound-derived therapeutics?

  • Population : Define patient subgroups (e.g., genetic biomarkers, comorbidities) most likely to benefit from this compound’s mechanism .
  • Intervention : Specify dosage forms (oral, intravenous) and comparators (placebo, standard care) .
  • Outcome : Select validated endpoints (e.g., tumor regression rate, cytokine levels) with measurable timeframes .
  • Example PICOT : In adults with refractory solid tumors (P), does this compound-loaded liposomes (I) compared to paclitaxel (C) improve progression-free survival (O) within 12 months (T)? .

Q. How can researchers ensure rigor when analyzing this compound’s structure-activity relationships (SAR) amid conflicting computational predictions?

  • Methodological Answer : Apply consensus docking protocols across multiple software platforms (AutoDock, Schrödinger) to reduce algorithmic bias. Validate in silico SAR predictions with mutagenesis studies (e.g., alanine scanning) to confirm critical residues . Publish full parameter sets (force fields, solvation models) to enable independent verification .

Q. Data Presentation and Reproducibility

Q. What metadata standards are critical for sharing this compound-related datasets in public repositories?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., NMR FID files, mass spectra), experimental protocols (MIAME compliance), and contextual metadata (e.g., solvent lot numbers, cell passage numbers) . Use platforms like Zenodo or ChEMBL with DOI assignment for long-term accessibility .

Q. How should researchers address discrepancies between observed and theoretical NMR chemical shifts for this compound analogs?

  • Methodological Answer : Re-examine sample preparation (deuterated solvent purity, concentration effects) and spectrometer calibration . Compare shifts with computational predictions (e.g., ACD/Labs or MNova databases). If discrepancies persist, consider tautomeric equilibria or dynamic effects via variable-temperature NMR .

Q. Ethical and Literature Considerations

Q. What systematic review methodologies are optimal for synthesizing evidence on this compound’s safety profile across preclinical studies?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, extract data (e.g., NOAEL, LOAEL), and assess risk of bias (SYRCLE’s tool for animal studies). Use GRADE criteria to evaluate evidence quality, highlighting gaps such as missing teratogenicity data . Publish PROSPERO-registered protocols to ensure transparency .

属性

CAS 编号

43043-15-8

分子式

C25H35N5O7

分子量

517.6 g/mol

IUPAC 名称

4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34)

InChI 键

NFOMJDXALJABQF-SIPWQYCSSA-N

SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O

规范 SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)-
plicacetin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plicacetin
Reactant of Route 2
Reactant of Route 2
Plicacetin
Reactant of Route 3
Plicacetin
Reactant of Route 4
Plicacetin
Reactant of Route 5
Plicacetin
Reactant of Route 6
Plicacetin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。